molecular formula C24H18N2O3 B10927235 3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate

3-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]phenyl 4-methylbenzoate

Cat. No.: B10927235
M. Wt: 382.4 g/mol
InChI Key: DROYJOCWEGMGOZ-XSFVSMFZSA-N
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Description

3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of an anilino group, a cyano group, and a propenyl group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate typically involves a multi-step process:

    Formation of the Anilino Intermediate: Aniline is reacted with an appropriate aldehyde or ketone to form the anilino intermediate.

    Introduction of the Cyano Group: The anilino intermediate is then reacted with a cyano-containing reagent, such as cyanogen bromide, under basic conditions to introduce the cyano group.

    Formation of the Propenyl Group: The cyano-anilino intermediate undergoes a Knoevenagel condensation with an appropriate aldehyde to form the propenyl group.

    Esterification: The final step involves the esterification of the phenyl ring with 4-methylbenzoic acid using a suitable esterification reagent, such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s anilino and cyano groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The propenyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl benzoate
  • 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-chlorobenzoate
  • 3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-nitrobenzoate

Uniqueness

3-[(E)-3-Anilino-2-cyano-3-oxo-1-propenyl]phenyl 4-methylbenzoate is unique due to the presence of the 4-methylbenzoate ester group, which can influence its solubility, reactivity, and biological activity. This compound’s specific structural features make it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

[3-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C24H18N2O3/c1-17-10-12-19(13-11-17)24(28)29-22-9-5-6-18(15-22)14-20(16-25)23(27)26-21-7-3-2-4-8-21/h2-15H,1H3,(H,26,27)/b20-14+

InChI Key

DROYJOCWEGMGOZ-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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